Tert-butyl 2-iodoacetate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 2-iodoacetate involves specific reactions and conditions. A study by Adhikari et al. (2014) describes the conformational flexibility and binding affinity of a related tert-butyl compound, providing insights into the synthetic processes involved in creating such compounds (Adhikari, Ohto, & Schramm, 2014).
Molecular Structure Analysis
Understanding the molecular structure of tert-butyl 2-iodoacetate is crucial for its application. The work of Hollenstein and Laube (1993) on the crystal structure of a related tert-butyl cation provides valuable insights into the structural characteristics of such compounds (Hollenstein & Laube, 1993).
Chemical Reactions and Properties
The chemical reactions and properties of tert-butyl 2-iodoacetate are diverse. For example, Pasquarello et al. (2004) discuss the synthesis and application of N-tert-butyl-2-iodoacetamide, highlighting the reactivity of tert-butyl 2-iodoacetate derivatives (Pasquarello, Sanchez, Hochstrasser, & Corthals, 2004).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of tert-butyl 2-iodoacetate are important for its practical applications. However, specific studies focusing on these aspects of tert-butyl 2-iodoacetate were not found in the current search.
Chemical Properties Analysis
The chemical properties, like reactivity with other compounds and stability under different conditions, are vital for the utilization of tert-butyl 2-iodoacetate. The study by Cogan et al. (1998) on the catalytic asymmetric oxidation of tert-butyl disulfide provides insights into the chemical behavior of tert-butyl compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Scientific Research Applications
Oligonucleotide Synthesis : Tert-butylphenoxyacetyl, a related compound, is used to protect nucleoside bases during the synthesis of synthetic RNA. This protection minimizes depurination and chain degradation, crucial for successful oligonucleotide synthesis (Sinha et al., 1993).
NMR Tagging in Proteins : O-tert-Butyltyrosine (Tby), another derivative, serves as an effective NMR tag for studying high-molecular-weight proteins and measuring submicromolar ligand binding affinities. This allows for the use of less concentrated protein solutions and lower Kd values compared to traditional methods (Chen et al., 2015).
Synthesis of Acetoacetic Acid Derivatives : Tert-butyl acetoacetate (t-BAA) is utilized for preparing acetodacetic acid derivatives from various alcohols and amines. This method is potentially beneficial for pharmaceutical and biochemical applications (Witzeman & Nottingham, 1991).
Palladium-Catalyzed Reactions : In organic synthesis, the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides is used to produce fluorinated alpha-amino acids. This process yields high efficiency with the use of DMF or DMI as additives (Amii et al., 2000).
Drug Discovery : Tert-butyl isosteres are used in drug discovery, although their incorporation may lead to unwanted properties and decreased metabolic stability. This highlights the importance of careful consideration in drug design (Westphal et al., 2015).
Solid-Phase Peptide Synthesis : N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, related to Tert-butyl 2-iodoacetate, is used as a handle in solid-phase synthesis of peptide alpha-carboxamides. It offers high yield and stability, important for peptide synthesis (Gaehde & Matsueda, 1981).
Solar Cell Enhancement : In dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly enhances performance by shifting the TiO2 band edge towards negative potentials and increasing electron lifetime (Boschloo et al., 2006).
Catalytic Asymmetric Oxidation : Catalytic asymmetric oxidation of tert-butyl disulfide is used to synthesize enantiomerically pure tert-butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines, important for various chemical applications (Cogan et al., 1998).
Safety And Hazards
Tert-butyl 2-iodoacetate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H227, H301, H311, H315, H319, H331, H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for Tert-butyl 2-iodoacetate are not mentioned in the search results, it’s known that tert-butyl compounds are of interest in the field of organic synthesis .
Relevant Papers Tert-butyl 2-iodoacetate has been mentioned in peer-reviewed papers and technical documents, indicating its relevance in the field of chemistry .
properties
IUPAC Name |
tert-butyl 2-iodoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDJIDQEZDFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452226 | |
Record name | Tert-butyl 2-iodoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-iodoacetate | |
CAS RN |
49827-15-8 | |
Record name | Tert-butyl 2-iodoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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